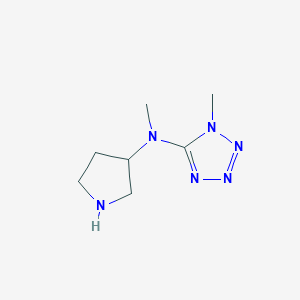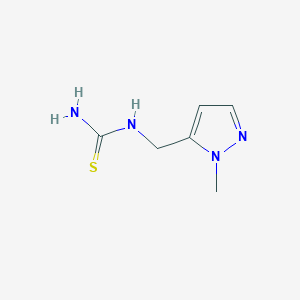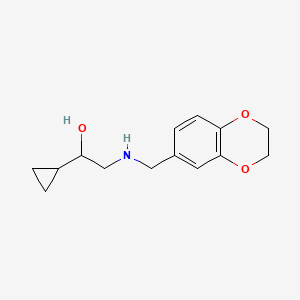![molecular formula C10H13N5 B7570046 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine, also known as MPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MPA is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This compound has also been shown to bind to the adenosine A1 receptor, a G protein-coupled receptor that regulates various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of certain enzymes and receptors in the body, such as DHFR and adenosine A1 receptor. In vivo studies have shown that this compound can reduce the growth of tumors in animal models of cancer.
実験室実験の利点と制限
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine has several advantages for lab experiments, including its high purity, stability, and availability. This compound can be synthesized using different methods, and its structure can be easily modified to obtain derivatives with different properties. However, this compound also has some limitations for lab experiments, including its low solubility in water and some organic solvents, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine, including the development of new synthesis methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. Some possible directions include:
1. Synthesis of this compound derivatives with improved solubility and bioavailability.
2. Investigation of the potential of this compound as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and inflammation.
3. Elucidation of the mechanism of action of this compound at the molecular level, using techniques such as X-ray crystallography and NMR spectroscopy.
4. Synthesis of this compound-based MOFs and COFs with novel properties, such as catalytic activity and gas storage.
5. Investigation of the potential of this compound as a tool for studying the role of pyrimidine derivatives in biological processes.
In conclusion, this compound is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, including the development of new synthesis methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action.
合成法
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine can be synthesized using different methods, including the reaction of 5-methylpyrimidine-2,4-diamine with 2-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-methylpyrimidine-2,4-diamine with 2-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These methods have been optimized to obtain high yields of this compound with good purity.
科学的研究の応用
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, this compound has been used as a tool to study the role of pyrimidine derivatives in biological processes. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
特性
IUPAC Name |
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-8-5-11-10(12-6-8)13-7-9-3-4-14-15(9)2/h3-6H,7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZSUWCCXNWZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)

![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
